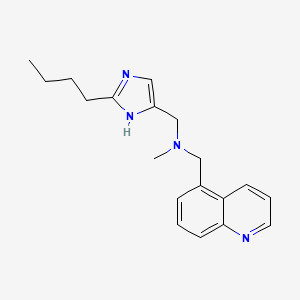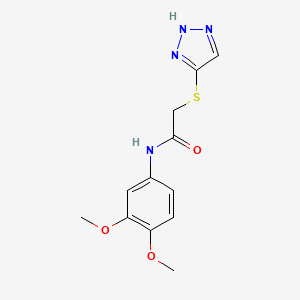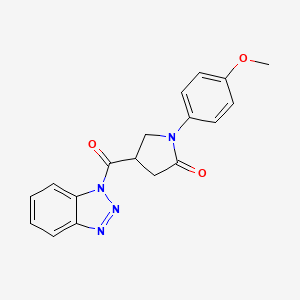
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, commonly known as Dichlorprop, is a herbicide that is widely used in agriculture. It is a selective herbicide that targets broadleaf weeds and is commonly used to control weeds in crops such as cereals, corn, and soybeans. Dichlorprop is a white crystalline solid that is soluble in water and has a molecular weight of 296.2 g/mol.
作用机制
Dichlorprop works by disrupting the growth and development of broadleaf weeds. It does this by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the production of branched-chain amino acids in plants. Without these amino acids, the plant is unable to grow and eventually dies.
Biochemical and Physiological Effects
Dichlorprop has been shown to have a number of biochemical and physiological effects on plants. Research has shown that it can affect the levels of certain plant hormones, such as auxins and cytokinins, which are important for plant growth and development. It can also affect the activity of enzymes involved in photosynthesis and respiration, which can impact the overall health and vitality of the plant.
实验室实验的优点和局限性
Dichlorprop is a widely used herbicide that has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. It is also highly selective, which means that it can be used to target specific types of plants without harming others.
However, there are also limitations to the use of Dichlorprop in lab experiments. It can be difficult to control the concentration and application of the herbicide, which can lead to inconsistent results. It can also be toxic to certain types of plants, which can limit its use in certain types of experiments.
未来方向
There are a number of future directions for research on Dichlorprop. One area of interest is the development of new formulations and application methods that can improve the effectiveness and safety of the herbicide. Another area of interest is the study of the impact of Dichlorprop on non-target organisms, such as insects and soil microorganisms, and the potential long-term effects on the environment. Additionally, research is needed to better understand the mechanism of action of Dichlorprop and how it can be used to develop new herbicides with improved properties.
合成方法
Dichlorprop can be synthesized using a variety of methods. One common method involves the reaction of 2,5-dichlorophenyl isocyanate with 4,6-dimethyl-2-pyridinylamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with urea to form Dichlorprop.
科学研究应用
Dichlorprop has been extensively studied for its herbicidal properties and its potential impact on the environment. Research has shown that Dichlorprop is effective in controlling a wide range of broadleaf weeds, including dandelions, clovers, and thistles. It is also considered to be relatively safe for use in crops, with a low risk of toxicity to humans and animals.
属性
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-8-5-9(2)17-13(6-8)19-14(20)18-12-7-10(15)3-4-11(12)16/h3-7H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPABYFAHKZIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5345012.png)
![[3-benzyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5345018.png)
![N'-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5345031.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5345042.png)
![4-chloro-1,5-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5345045.png)


![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5345077.png)
![5-(2-furyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345091.png)
![methyl 4-[2-(acetylamino)-3-ethoxy-3-oxo-1-propen-1-yl]benzoate](/img/structure/B5345100.png)
![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethylprolinamide](/img/structure/B5345107.png)
![(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5345115.png)

![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5345128.png)